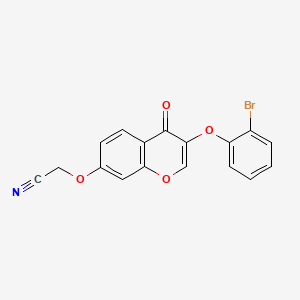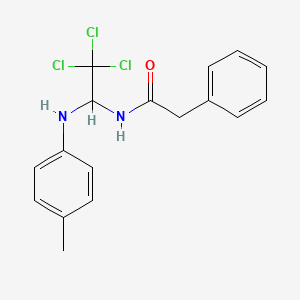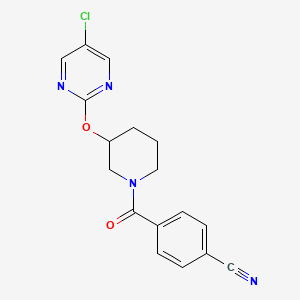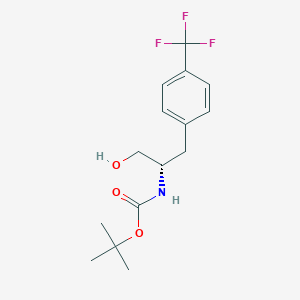![molecular formula C9H8F3N3OS B2576915 2-[4-(Trifluorométhyl)benzoyl]hydrazine-1-carbothioamide CAS No. 10444-97-0](/img/structure/B2576915.png)
2-[4-(Trifluorométhyl)benzoyl]hydrazine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide is a compound of significant interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a trifluoromethyl group attached to a benzoyl moiety, linked to a hydrazine-1-carbothioamide group. The presence of the trifluoromethyl group imparts distinct chemical properties, making it a valuable subject for studies in medicinal chemistry, materials science, and industrial applications.
Applications De Recherche Scientifique
2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
Target of Action
The primary targets of 2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter that transmits signals in the nervous system.
Mode of Action
2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition is achieved through non-covalent interactions, where the compound is placed in close proximity to the active site triad of the enzymes . This interaction results in a decrease in the breakdown of acetylcholine, thereby increasing its availability in the nervous system.
Biochemical Pathways
The inhibition of AChE and BuChE by 2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide affects the cholinergic pathway . This pathway is involved in many functions of the body, including muscle movement, breathing, heart rate, and learning and memory processes. By inhibiting AChE and BuChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing the transmission of nerve impulses.
Pharmacokinetics
The compound has shown good pharmacokinetic characteristics in molecular modeling studies . The absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as their impact on its bioavailability, are areas of ongoing research.
Result of Action
The inhibition of AChE and BuChE by 2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide leads to an increase in the concentration of acetylcholine in the synaptic cleft . This results in enhanced transmission of nerve impulses, which can affect various functions of the body, including muscle movement and cognitive processes.
Analyse Biochimique
Biochemical Properties
2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide plays a significant role in biochemical reactions, particularly as an inhibitor of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are crucial for the breakdown of neurotransmitters, and their inhibition can lead to increased levels of acetylcholine and butyrylcholine in the nervous system. The compound interacts with the active sites of these enzymes, forming non-covalent bonds that inhibit their activity .
Cellular Effects
2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of acetylcholinesterase can lead to altered neurotransmitter levels, affecting neuronal signaling and potentially leading to changes in gene expression and metabolic activity .
Molecular Mechanism
The molecular mechanism of action of 2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide involves its binding interactions with biomolecules. The compound binds to the active sites of acetylcholinesterase and butyrylcholinesterase, inhibiting their enzymatic activity . This inhibition is achieved through non-covalent interactions, which prevent the enzymes from breaking down their respective substrates. Additionally, the compound may influence gene expression by modulating signaling pathways that regulate transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound maintains its inhibitory activity over extended periods, although its stability may vary depending on the experimental conditions . Long-term exposure to the compound can lead to sustained changes in cellular processes, including enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits acetylcholinesterase and butyrylcholinesterase without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including adverse impacts on the nervous system and other physiological functions . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of acetylcholinesterase and butyrylcholinesterase affects the metabolic flux of neurotransmitters, leading to altered levels of acetylcholine and butyrylcholine . Additionally, the compound may interact with other metabolic enzymes, influencing the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, 2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution can influence its activity and effectiveness, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of 2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide typically involves the reaction of 4-(trifluoromethyl)benzoyl chloride with hydrazine-1-carbothioamide. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction proceeds as follows:
Step 1: Dissolve 4-(trifluoromethyl)benzoyl chloride in dichloromethane.
Step 2: Add hydrazine-1-carbothioamide to the solution.
Step 3: Reflux the mixture for several hours.
Step 4: Cool the reaction mixture and filter the precipitate.
Step 5: Purify the product by recrystallization from ethanol.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzoyl or carbothioamide derivatives.
Comparaison Avec Des Composés Similaires
4-(Trifluoromethyl)benzoyl chloride: A precursor in the synthesis of 2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide.
Hydrazine-1-carbothioamide: Another precursor used in the synthesis.
2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carboxamide: A structurally similar compound with a carboxamide group instead of a carbothioamide group.
Uniqueness: 2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide is unique due to the presence of both the trifluoromethyl and carbothioamide groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
[[4-(trifluoromethyl)benzoyl]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3OS/c10-9(11,12)6-3-1-5(2-4-6)7(16)14-15-8(13)17/h1-4H,(H,14,16)(H3,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAKSLMECMNKGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=S)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2576835.png)
![N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2576837.png)

![2,6-dimethoxy-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B2576841.png)
![N-(3,4-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2576842.png)
![2-methyl-3-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2576843.png)
![2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2576844.png)



![4-(N-benzyl-N-methylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2576853.png)
![1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2576854.png)
